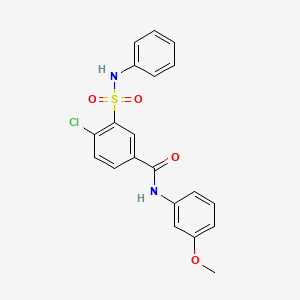![molecular formula C21H26N2O3 B3607800 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3607800.png)
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives, which have been investigated for their pharmacological properties.
Mecanismo De Acción
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed in the brain and plays a crucial role in regulating mood, anxiety, and cognition. This compound binds to the 5-HT1A receptor and activates it, leading to an increase in the release of serotonin in the brain. The increased serotonin levels can modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which can further contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. This compound can increase the levels of serotonin and its metabolites in the brain, which suggests its potential as a therapeutic agent for mood disorders. This compound can also modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which can contribute to its anxiolytic and antidepressant effects. This compound has been shown to have a low affinity for other serotonin receptor subtypes, which reduces the risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound has been extensively studied in animal models, which provides a basis for further research. This compound has a selective agonist activity for the 5-HT1A receptor, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. This compound has a low solubility in water, which can limit its use in some experiments. This compound has not been extensively studied in humans, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One direction is to investigate the potential of this compound as a therapeutic agent for anxiety and depression in humans. Another direction is to explore the effects of this compound on other neurotransmitter systems such as the dopamine and norepinephrine systems. Moreover, the development of novel this compound derivatives with improved solubility and pharmacokinetic properties can enhance its potential as a therapeutic agent. Finally, the investigation of the molecular mechanism of this compound's action on the 5-HT1A receptor can provide insights into the design of novel serotonin receptor agonists.
Aplicaciones Científicas De Investigación
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been investigated for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. This compound acts as a selective serotonin receptor agonist, which means it can modulate the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, behavior, and cognition. This compound has been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential as a therapeutic agent for anxiety and depression.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-6-8-17(2)21(16)26-15-20(24)23-13-11-22(12-14-23)18-9-4-5-10-19(18)25-3/h4-10H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROOKCQFSZQZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{5-(4-methylphenyl)-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3607723.png)

![ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3607728.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3607735.png)
![(3-chlorophenyl){4-[(3-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B3607743.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3607754.png)
amino]-N-ethylbenzamide](/img/structure/B3607767.png)
![1-chloro-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene](/img/structure/B3607778.png)
![1-({4-[(4-bromobenzyl)oxy]-3-chlorophenyl}carbonothioyl)pyrrolidine](/img/structure/B3607786.png)

![methyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3607796.png)
![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B3607808.png)
![N-2-naphthyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3607813.png)